molecular formula C22H42O2 B228829 13-Docosenoic acid CAS No. 1072-39-5

13-Docosenoic acid

Cat. No.: B228829
CAS No.: 1072-39-5
M. Wt: 338.6 g/mol
InChI Key: DPUOLQHDNGRHBS-UHFFFAOYSA-N
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Description

13-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is prevalent in various plant oils, particularly in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. This compound is known for its long carbon chain and a single cis double bond located at the 13th carbon atom from the carboxyl end .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Docosenoic acid can be synthesized through the hydrolysis of triglycerides found in high-erucic acid oils. The process involves the following steps:

Industrial Production Methods: Industrially, this compound is produced from high-erucic acid rapeseed oil. The process involves:

Chemical Reactions Analysis

Types of Reactions: 13-Docosenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13-Docosenoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other long-chain fatty acids and their derivatives.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of adrenoleukodystrophy, a genetic disorder affecting the nervous system.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 13-docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also undergo beta-oxidation to produce energy. In the context of adrenoleukodystrophy, this compound competes with very-long-chain fatty acids, reducing their accumulation in tissues .

Comparison with Similar Compounds

Uniqueness: 13-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its ability to be converted into various industrially valuable derivatives, such as brassylic acid and behenyl alcohol, sets it apart from other fatty acids .

Properties

IUPAC Name

docos-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOLQHDNGRHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859200
Record name Docos-13-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-39-5
Record name 13-Docosenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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